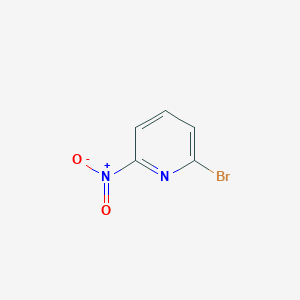
2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde
Descripción general
Descripción
The study of thiazole derivatives, including compounds like "2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde," is significant due to their diverse chemical properties and potential applications in various fields, such as material science and pharmaceuticals. Thiazole and its derivatives are known for their versatility in chemical reactions and the ability to form complex molecular structures.
Synthesis Analysis
Synthesis of thiazole derivatives often involves cyclization reactions and the use of specific reagents to introduce various functional groups. For example, the synthesis of 2-acetylfuro[2,3-a]carbazoles and benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles involves treatment with chloroacetone and o-aminothiophenol, respectively, starting from 1-hydroxycarbazole-2-carbaldehydes (Sangeetha & Prasad, 2006).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by intermolecular interactions that stabilize the crystal structure, as seen in the study of 2-(4-fluoro-benzyl)-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, which crystallizes in the monoclinic space group with specific cell parameters (Banu et al., 2010).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including the Cornforth rearrangement and reversible formation of isomeric thiadiazoles in specific solvents, highlighting their reactive versatility (Prokhorova et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis of Coenzyme Q Homologues
- Scientific Field: Chemical Intermediates Research
- Application Summary: The compound “2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde” could potentially be used in the synthesis of Coenzyme Q homologues . Coenzyme Q is a hydrophobic molecule that plays an important role in ATP generation as an electron-carrying component of the mitochondrial respiratory chain . It also acts as an endogenous lipid soluble antioxidant by reducing free radicals that can cause damage to structural lipids or proteins in membranes .
- Methods of Application: The title compound was prepared from 2, 3, 4, 5-tetramethoxytoluene via the Blanc reaction, oxidation, and alkylation . This method provides a good yield of the heterocyclic substitute at the C-5 position of the Coenzyme Q homologue and is suitable for the synthesis of other homologues .
- Results or Outcomes: The described method provides a good yield of the heterocyclic substitute at the C-5 position of the Coenzyme Q homologue .
Synthesis of Piperazines
- Scientific Field: Organic Chemistry
- Application Summary: Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited .
- Methods of Application: Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This method could potentially be applied to the synthesis of “2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde”.
- Results or Outcomes: The C–H functionalization of the carbon atoms of the piperazine ring has led to the development of new synthetic methods to afford functionalized piperazines .
Synthesis of [1,4]benzoquinone Hydrochloride
- Scientific Field: Chemical Intermediates Research
- Application Summary: The compound “2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde” could potentially be used in the synthesis of [1,4]benzoquinone hydrochloride . This compound could be useful as a vascular relaxant or glycation inhibitor .
- Methods of Application: The title compound was readily prepared from 2, 3, 4, 5-tetramethoxytoluene via the Blanc reaction, oxidation, and alkylation . This method provides a good yield of the heterocyclic substitute at the C-5 position of the Coenzyme Q homologue and is suitable for the synthesis of other homologues .
- Results or Outcomes: The described method provides a good yield of the heterocyclic substitute at the C-5 position of the Coenzyme Q homologue .
Recreational Drug
- Scientific Field: Pharmacology
- Application Summary: Benzylpiperazine (BZP), a substance often used as a recreational drug, is known to have euphoriant and stimulant properties . Several studies conducted between 2000 and 2011 found that the effects of BZP are similar to amphetamine, although BZP’s dosage is roughly 10 times higher by weight .
- Methods of Application: BZP is often used recreationally, and its effects are similar to those of amphetamine .
- Results or Outcomes: Adverse effects have been reported following its use including acute psychosis, renal toxicity, and others .
Synthesis of Pyrazolo[3,4-b]selenolo[3,2-e]pyrazine Heterocycles
- Scientific Field: Medicinal Chemistry
- Application Summary: A novel series of 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]selenolo[3,2-e]pyrazines was synthesized . These compounds exhibited promising anticancer action against some colon and breast cancer cells . They also showed remarkable activities against various pathogenic strains of bacteria and fungi .
- Methods of Application: The title compound was synthesized by the reaction of the chloro pyrazolo[3,4-b]pyrazine carbonitrile 1 with selenium element in the presence of sodium borohydride and ethanol, followed by the reaction with α-halo alkylating agents .
- Results or Outcomes: The synthesized compounds exhibited promising anticancer action against some colon and breast cancer cells . They also showed remarkable activities against various pathogenic strains of bacteria and fungi .
Building Block for Drug Synthesis
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The molecule’s unique properties make it an ideal building block for the synthesis of drugs . It can be easily modified to create new compounds with improved efficacy and safety profiles .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcomes of using this compound as a building block for drug synthesis are not provided in the source .
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-12-14-10-16-15(20-14)18-8-6-17(7-9-18)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEJWPVGLIEGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(S3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363055 | |
| Record name | 2-(4-benzylpiperazino)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde | |
CAS RN |
303987-22-6 | |
| Record name | 2-(4-benzylpiperazino)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270050.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)
![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)

![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)
![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)



![4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone](/img/structure/B1270086.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)
